(R)-1,3-Dimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole
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Overview
Description
®-1,3-Dimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole is a chemical compound with a unique structure that includes a pyrazole ring substituted with a pyrrolidin-3-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,3-Dimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole typically involves the reaction of 1,3-dimethyl-1H-pyrazole with pyrrolidin-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-1,3-Dimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
®-1,3-Dimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of ®-1,3-Dimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to bind to active sites or allosteric sites on target proteins, leading to changes in their function. Pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole: Lacks the pyrrolidin-3-yloxy group, making it less versatile in certain reactions.
4-(Pyrrolidin-3-yloxy)-1H-pyrazole: Similar structure but without the dimethyl substitution, affecting its reactivity and applications.
Pyrrolidin-3-ol: A precursor in the synthesis of ®-1,3-Dimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole.
Uniqueness
®-1,3-Dimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole is unique due to its combined structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C9H15N3O |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
1,3-dimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole |
InChI |
InChI=1S/C9H15N3O/c1-7-9(6-12(2)11-7)13-8-3-4-10-5-8/h6,8,10H,3-5H2,1-2H3/t8-/m1/s1 |
InChI Key |
SVDRCEYYJMGYEF-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=NN(C=C1O[C@@H]2CCNC2)C |
Canonical SMILES |
CC1=NN(C=C1OC2CCNC2)C |
Origin of Product |
United States |
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